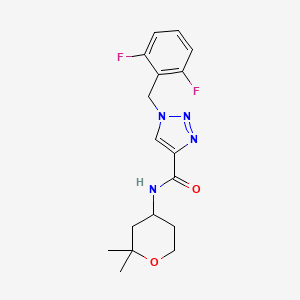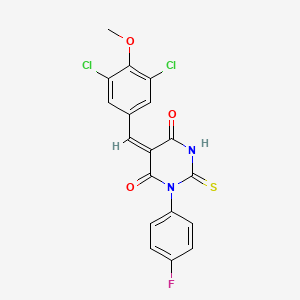![molecular formula C17H12N2O3 B5963716 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5963716.png)
2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone, also known as BVQ, is a chemical compound that has been widely studied for its potential applications in scientific research. BVQ is a quinazolinone derivative that has been found to have a variety of biochemical and physiological effects, making it a promising compound for further research.
作用机制
The mechanism of action of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone has been found to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of various cellular processes. By inhibiting PDE4, 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone may have a variety of effects on the body, including anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, anxiolytic, and antidepressant effects. In addition, 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone has been found to modulate the activity of various neurotransmitters and receptors in the brain, suggesting its potential use in the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone in lab experiments is its wide range of potential applications, making it a versatile compound for research. In addition, 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone has been found to have relatively low toxicity, making it a safe compound to work with in the lab. However, one limitation of using 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are many potential future directions for research on 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone, including further studies on its mechanism of action, its potential use in cancer treatment, and its potential use in the treatment of neurological disorders. In addition, there is potential for the development of new derivatives of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone with improved efficacy and safety profiles. Overall, 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone is a promising compound for further research in a variety of scientific fields.
合成方法
2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone can be synthesized through a variety of methods, including the reaction of 2-aminobenzophenone with 2-hydroxybenzaldehyde in the presence of a base. Other methods involve the use of different starting materials and reaction conditions, but the overall goal is to produce a high yield of pure 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone.
科学研究应用
2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neuroscience, 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone has been found to have anxiolytic and antidepressant effects, suggesting its potential use in the treatment of anxiety and depression. In drug discovery, 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4(3H)-quinazolinone has been studied as a potential lead compound for the development of new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-17-12-3-1-2-4-13(12)18-16(19-17)8-6-11-5-7-14-15(9-11)22-10-21-14/h1-9H,10H2,(H,18,19,20)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMYRYKJYRENIU-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5963638.png)

![6-chloro-N-[2-(4-morpholinyl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B5963662.png)

![1-ethyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5963676.png)
![N,N-diethyl-4-{4-[(4-methylphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B5963691.png)
![1,3-benzodioxol-5-yl{1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methanone](/img/structure/B5963693.png)
![1-isopropyl-5-[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B5963700.png)
![2-methyl-1-(2-oxo-2-phenylethyl)imidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5963704.png)
![N-[2-(3-methoxyphenyl)ethyl]-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5963711.png)
![3-(3-chlorophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5963719.png)
![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-propanamine](/img/structure/B5963725.png)
![N~1~-(3,5-dimethylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5963726.png)
![1-(3-fluorobenzoyl)-N-[3-(methylthio)phenyl]prolinamide](/img/structure/B5963731.png)